Dihydroxy-1,2,4-triazine-6-carboxylic acid
Overview
Description
Dihydroxy-1,2,4-triazine-6-carboxylic acid is a compound that belongs to the class of 1,2,4-triazines, which are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their potential use in various chemical syntheses .
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives has been explored in several studies. For instance, derivatives of 5-amino-6-oxo-1,6-dihydro[1,2,4]triazine-3-carboxylic acid were prepared from triazine-2,4,6-tricarboxylic acid triethyl ester with arylhydrazines, followed by hydrolysis to yield the corresponding carboxylic acids . Another study reported the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from ethoxycarbonylhydrazones and isocyanates, showcasing a method for introducing various substituents onto the triazine ring . Additionally, the electro-oxidation of 3,4-dihydroxybenzoic acid in the presence of a triazine derivative led to the synthesis of a thiazolo[3,2-b]-1,2,4-triazin-7-one derivative, demonstrating the reactivity of triazine compounds in electrochemical reactions .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives has been elucidated using various spectroscopic techniques. For example, the X-ray diffraction structure of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides revealed the tautomer with the proton on the O2 atom, which was stabilized in the crystal by dimer formation through hydrogen bonding . This highlights the importance of tautomerism and hydrogen bonding in the structural stability of triazine derivatives.
Chemical Reactions Analysis
1,2,4-Triazine derivatives undergo a variety of chemical reactions. The preparation of novel triazine and triazepine derivatives was achieved through reactions with hydrazonyl halides, phenacyl bromide, and other reagents, demonstrating the versatility of triazine intermediates in synthesizing a wide range of heterocyclic compounds . Moreover, the cyclocondensation of imidamides with aldehydes or ketones resulted in the formation of new triazolo[4,3-a][1,3,5]triazine derivatives, further illustrating the reactivity of the triazine ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure. The solubility of amido as-triazine compounds in phosphate buffer was determined to be good, which is significant for their potential biological applications . The presence of heteroatoms and substituents on the triazine ring can affect properties such as solubility, stability, and reactivity, which are crucial for the development of triazine-based pharmaceuticals and materials .
Scientific Research Applications
Electrochemical Oxidation and Synthesis
- Electrochemical Synthesis : Fotouhi, Nematollahi, and Heravi (2007) investigated the electrochemical oxidation of 3,4-dihydroxy benzoic acid in the presence of 6-methyl-l,2,4-triazine-3-thione-5-one. Their study led to the electrochemical synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivative in aqueous media, showcasing a novel synthetic application of triazine derivatives (Fotouhi, Nematollahi & Heravi, 2007).
Organic Synthesis and Chemical Reactions
- Regioselective Synthesis : Ohsumi and Neunhoeffer (1992) achieved the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, highlighting the precision and control attainable in the synthesis of triazine compounds (Ohsumi & Neunhoeffer, 1992).
- Oxidation Processes : Zel'tser, Mironovich, and Promonenkov (1982) showed that 1,2,4-triazine-6-carboxylic acids can be obtained by oxidizing 3,5-disubstituted 6-methyl-1,2,4-triazines with hydrogen peroxide in acidic media. This indicates the chemical versatility and reactivity of triazine derivatives in oxidation reactions (Zel'tser, Mironovich & Promonenkov, 1982).
Structural Analysis and Reassignments
- Structural Reassignment : Schuan et al. (1979) demonstrated the importance of accurate structural characterization in triazine chemistry, as they reassigned the structure of a previously reported triazine derivative, highlighting the challenges and advancements in structural elucidation of these compounds (Schuan et al., 1979).
Preparation and Synthesis of Derivatives
- Preparation of Triazine Derivatives : Gambert, Kuratli, and Martin (2004) focused on the preparation of dihydro[1,2,4]triazine-3-carboxylic acid derivatives, exploring the potential of these compounds as building blocks for the synthesis of complex chemical libraries. Their work underscores the role of triazine derivatives in the development of diverse chemical compounds (Gambert, Kuratli & Martin, 2004).
Dendrimeric Complex Synthesis
- Synthesis of Dendrimeric Complexes : Uysal and Koç (2010) synthesized dendrimeric complexes involving triazine and investigated their magnetic behaviors. This research illustrates the application of triazine derivatives in the field of material science, particularly in the creation of complex molecular structures with potential technological applications (Uysal & Koç, 2010).
Medicinal Chemistry and Imaging Applications
- PET Tracer Synthesis : Wang, Gao, and Zheng (2014) synthesized carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives as potential PET tracers for imaging. This demonstrates the use of triazine derivatives in the development of diagnostic tools in the medical field (Wang, Gao & Zheng, 2014).
Spectroscopic Studies and Anticancer Applications
- Anticancer Studies : Refat, El‐Deen, El-Garib, and Abd El-Fattah (2015) conducted spectroscopic and anticancer studies on new synthesized copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide. Their findings highlight the potential of triazine derivatives in developing new anticancer agents, emphasizing the role of these compounds in pharmaceutical research (Refat, El‐Deen, El-Garib & Abd El-Fattah, 2015).
Future Directions
properties
IUPAC Name |
3,5-dioxo-2H-1,2,4-triazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKNGGRZZIWWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408051 | |
Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxy-1,2,4-triazine-6-carboxylic acid | |
CAS RN |
13924-15-7 | |
Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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